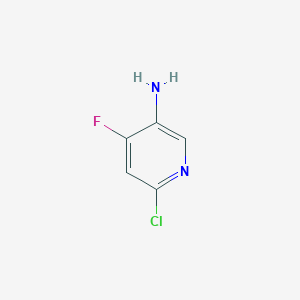
N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride
Overview
Description
“N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride” is a compound with the CAS Number: 1820706-28-2 . It has a molecular weight of 425.78 and is also known as MAM-2201. It’s a synthetic cannabinoid that belongs to the indole family of compounds.
Physical and Chemical Properties The compound is a solid with a molecular formula of C14H31Cl3N4O4. Its InChI Code is 1S/2C7H14N2O2.3ClH/c21-6 (10)9-4-7-5-11-3-2-8-7;;;/h27-8H,2-5H2,1H3, (H,9,10);3*1H .
Scientific Research Applications
Pharmacological Significance of Morpholine Derivatives
Morpholine derivatives have been identified as having a wide range of pharmacological applications. The review by Mohammed et al. (2015) highlights the broad spectrum of pharmaceutical applications of morpholine and its analogues, indicating a focus on the development of new methods for synthesizing derivatives and their potent pharmacophoric activities (Al-Ghorbani Mohammed et al., 2015). Similarly, a review by Asif and Imran (2019) emphasizes the significant pharmacological profile of morpholine derivatives, suggesting their importance in biochemistry and pharmaceutical sciences (M. Asif & M. Imran, 2019).
Role in Gene Function Analysis
The study by Heasman (2002) discusses the use of morpholino oligos, which are related to morpholine, in inhibiting gene function across various model organisms. This highlights the role of morpholine structures in genetic research and their potential in understanding gene functions (J. Heasman, 2002).
Synthetic Applications in Heterocyclic Chemistry
The work by Gouda et al. (2015) reviews the preparation and chemical reactivity of 2-cyano-N-(2-hydroxyethyl) acetamide, an intermediate for synthesizing a variety of heterocyclic systems. Although not directly related to N-(morpholin-3-ylmethyl)acetamide sesquihydrochloride, this work provides insight into the relevance of related compounds in synthetic organic chemistry (M. Gouda et al., 2015).
properties
IUPAC Name |
N-(morpholin-3-ylmethyl)acetamide;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H14N2O2.3ClH/c2*1-6(10)9-4-7-5-11-3-2-8-7;;;/h2*7-8H,2-5H2,1H3,(H,9,10);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNDESLUYOIZGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1COCCN1.CC(=O)NCC1COCCN1.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31Cl3N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







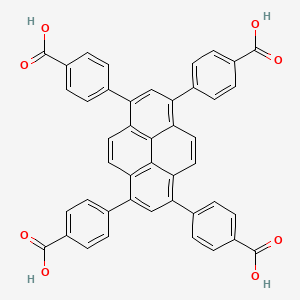
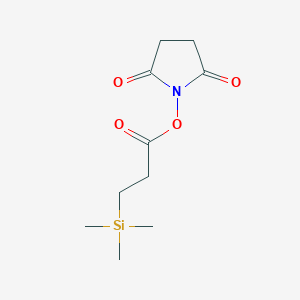
![(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol](/img/structure/B1433815.png)
![2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B1433817.png)
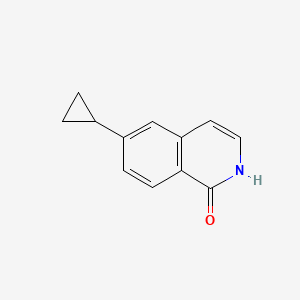

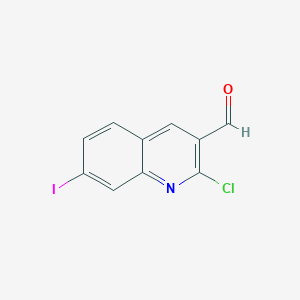

![[6-(Trifluoromethyl)-1H-indazol-4-yl]boronic acid](/img/structure/B1433825.png)
